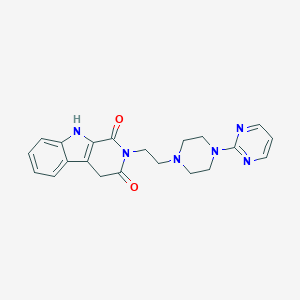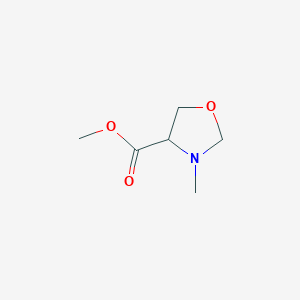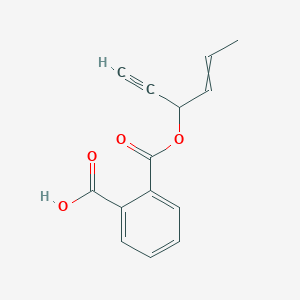
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate, also known as HMPB methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester is not fully understood, but it is believed to be related to its chemical structure. The hydroxyl and methyl groups on the compound's benzene ring are thought to be responsible for its antioxidant and UV-absorbing properties. The ester group is believed to be responsible for its antimicrobial properties.
Effets Biochimiques Et Physiologiques
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester in lab experiments is its high yield in the synthesis process, making it a cost-effective compound to work with. It also has a relatively low toxicity, making it safe to handle. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
Orientations Futures
There are several future directions for Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester research. One area of interest is its potential use in treating Alzheimer's disease and cancer. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, more research is needed to explore its potential use in cosmetics and food additives.
Méthodes De Synthèse
The synthesis method of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester involves the reaction of 4-hydroxybenzoic acid with 3-hydroxy-2-methylpropyl alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is high, making it a cost-effective way to produce Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester.
Applications De Recherche Scientifique
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating Alzheimer's disease and cancer.
In cosmetics, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have antioxidant properties, making it a potential ingredient in anti-aging products. It has also been studied for its use in sunscreen formulations due to its UV-absorbing properties.
In the food industry, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied as a potential food preservative due to its antimicrobial properties. It has also been explored for its use in flavor and fragrance applications.
Propriétés
Numéro CAS |
170955-21-2 |
|---|---|
Nom du produit |
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,9,13H,7-8H2,1-2H3 |
Clé InChI |
BANBEJVSLPOVCM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
Synonymes |
Benzoic acid, 4-(3-hydroxy-2-methylpropyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



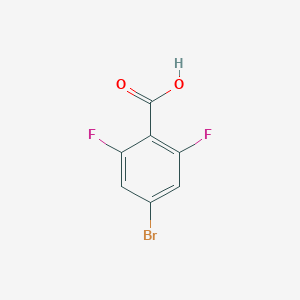


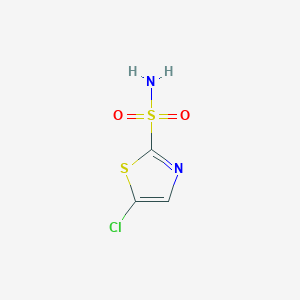

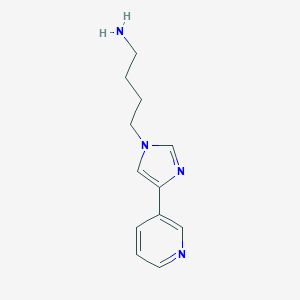
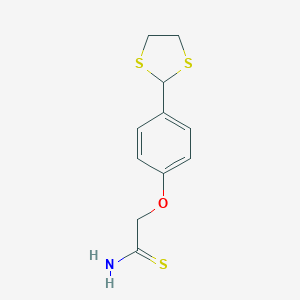
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
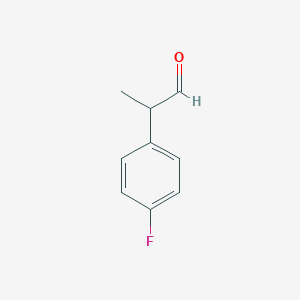
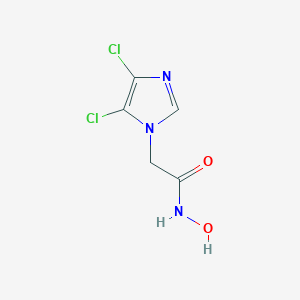
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
